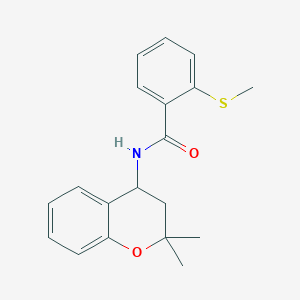
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide
Vue d'ensemble
Description
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide, also known as DMDB-MTBA, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse biological activities. DMDB-MTBA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. These enzymes play a key role in the growth and proliferation of cancer cells, and by inhibiting their activity, this compound may be able to slow or stop the growth of tumors.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have antimicrobial properties, and may be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide for lab experiments is its potential as a tool for studying cancer and other diseases. Its anti-cancer properties make it a promising candidate for the development of new cancer treatments, and its neuroprotective effects may be useful in the treatment of neurodegenerative diseases. However, there are also limitations to its use in lab experiments. The synthesis process is complex and requires specialized knowledge and equipment, and the exact mechanism of action is not fully understood.
Orientations Futures
There are many potential future directions for the study of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide. One area of focus is in the development of new cancer treatments. This compound has shown promise in inhibiting the growth of tumors, and further research may lead to the development of new drugs that are more effective and less toxic than current treatments. Additionally, this compound may be useful in the treatment of neurodegenerative diseases, and further research may lead to the development of new drugs that can slow or stop the progression of these diseases. Finally, this compound may be useful in the development of new antibiotics, which are urgently needed in the fight against antibiotic-resistant bacteria.
Applications De Recherche Scientifique
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-(methylthio)benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of study is in the field of cancer research. This compound has been shown to have anti-cancer properties, and it may be useful in the development of new cancer treatments. Other areas of study include its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-19(2)12-15(13-8-4-6-10-16(13)22-19)20-18(21)14-9-5-7-11-17(14)23-3/h4-11,15H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJLXGCZULRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-mercapto-4-methoxy-6,10-dihydro-11H-chromeno[4',3':4,5]thieno[2,3-d]pyrimidin-11-one](/img/structure/B4737116.png)
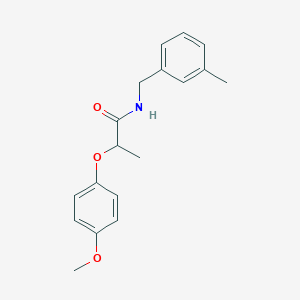
![7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-N-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4737135.png)
![ethyl 3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4737138.png)
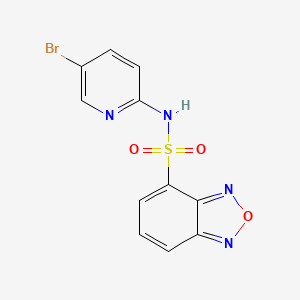
![5-[(5-bromo-2-furyl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4737154.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4737162.png)
![2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4737168.png)
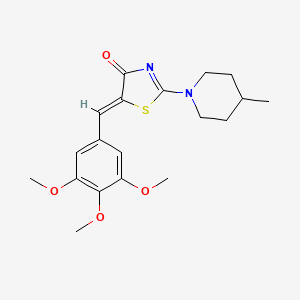
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737172.png)
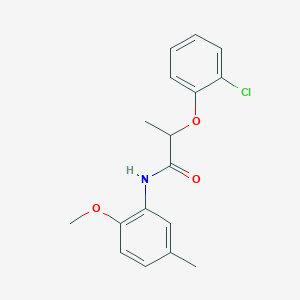
![methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4737185.png)
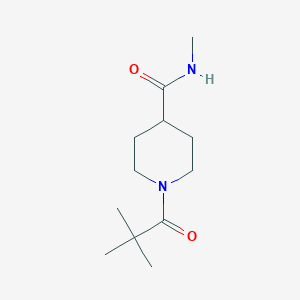
![8-methoxy-4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4737197.png)